![molecular formula C68H122N20O18 B1682854 Syntide-2 CAS No. 108334-68-5](/img/structure/B1682854.png)
Syntide-2
Overview
Description
Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of this compound is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .
Mechanism of Action
Target of Action
Syntide-2 is a synthetic peptide recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII) . The sequence of this compound is homologous to phosphorylation site 2 on glycogen synthase , a target of CaMKII action . It’s also reported that numerous kinase enzymes including CaMKV and Raf-1 recognize this compound as a substrate .
Mode of Action
This compound interacts with its targets, primarily CaMKII, by serving as a substrate for the enzyme . The interaction of this compound with CaMKII and other kinases leads to its phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CaMKII signaling pathway . As a substrate of CaMKII, this compound plays a role in the phosphorylation events mediated by this enzyme . .
Result of Action
The phosphorylation of this compound by CaMKII and other kinases is the primary molecular result of the compound’s action
Biochemical Analysis
Biochemical Properties
Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CaMKII
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.
Common Reagents and Conditions:
Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.
Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.
Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry or Western blotting .
Scientific Research Applications
Biochemical Assays
Syntide-2 is widely used in biochemical assays to evaluate the activity of various kinases. Its application includes:
- Kinase Activity Measurement : this compound serves as a substrate in assays to measure the activity of CaMKII. The relative Vmax/Km ratios for this compound against different kinases are as follows:
This data indicates that this compound is highly specific for CaMKII, making it an ideal substrate for studying this enzyme's kinetics.
Phosphorylation Studies
This compound is utilized in phosphorylation studies to investigate the mechanisms by which CaMKII and related kinases phosphorylate substrates:
- In Vitro Phosphorylation : Research has demonstrated that CaMKII effectively phosphorylates this compound in vitro, allowing scientists to analyze the dynamics of phosphorylation under various calcium concentrations .
Antibody Development
The peptide has also been instrumental in developing specific antibodies for detecting phosphorylated forms of proteins:
- Anti-Phospho-Syntide-2 Antibodies : Monoclonal antibodies against phosphorylated this compound have been developed and validated for use in various applications, including Western blotting and ELISA. These antibodies are crucial for studying the phosphorylation status of proteins in different biological contexts .
Case Study 1: Role in Neuronal Function
A study explored the role of this compound in neuronal signaling pathways mediated by CaMKII. It was found that phosphorylation of this compound by CaMKII is critical for synaptic plasticity, which underlies learning and memory processes. The experiments demonstrated that alterations in this compound phosphorylation levels correlate with changes in neuronal excitability and synaptic strength .
Case Study 2: Inhibitor Optimization
In another investigation, researchers optimized small molecule inhibitors targeting calcium-dependent protein kinases to prevent infections by Toxoplasma gondii. This compound was employed to assess the efficacy of these inhibitors on CaMKII activity, revealing potential therapeutic avenues for treating infections linked to this parasite .
Data Tables
Kinase | Relative Vmax/Km Ratio |
---|---|
Calcium/Calmodulin-dependent Protein Kinase II | 100 |
Protein Kinase C | 22 |
Phosphorylase Kinase | 2 |
Myosin Light Chain Kinase | 0.005 |
Comparison with Similar Compounds
Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.
Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.
Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.
Uniqueness of this compound: this compound is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, this compound’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.
Biological Activity
Syntide-2 is a synthetic peptide derived from the sequence of the protein calmodulin-dependent protein kinase II (CaMKII). It serves as a substrate for CaMKII, which plays a crucial role in various cellular processes, particularly in neurons. This article provides an in-depth analysis of the biological activity of this compound, focusing on its interactions with CaMKII, its phosphorylation dynamics, and its implications in physiological and pathological contexts.
Overview of CaMKII and this compound
CaMKII is a multifunctional serine/threonine kinase that is activated by calcium ions in conjunction with calmodulin. Upon activation, it undergoes autophosphorylation, leading to persistent kinase activity even after calcium levels return to baseline. This compound, specifically, is recognized as a substrate for CaMKII and is often used in experimental settings to study the enzyme's activity.
-
Binding and Activation :
- This compound binds to the active site of CaMKII when the enzyme is activated by calcium/calmodulin (Ca^2+/CaM). The binding facilitates phosphorylation at specific serine residues.
- Studies indicate that this compound remains bound to CaMKII even at high concentrations of competing peptides, suggesting a strong interaction with the enzyme .
- Phosphorylation Dynamics :
Case Study: Phosphorylation Kinetics
A comparative study was conducted to evaluate the phosphorylation rates of various substrates including this compound. The results are summarized in Table 1.
Substrate | Phosphorylation Rate (pmol/min) |
---|---|
This compound | 5 |
Synapsin Site-1 | 85 |
GluN2B Peptide | 40 |
Table 1: Phosphorylation rates of different substrates by CaMKII.
Structural Insights
Recent structural studies utilizing X-ray crystallography have provided insights into how this compound interacts with CaMKII. The binding occurs at a continuous site across the kinase domain, which is critical for understanding how different substrates are phosphorylated .
Functional Implications
The biological activity of this compound extends beyond mere substrate interaction; it has implications in synaptic plasticity and memory formation. Elevated levels of CaMKII activity, facilitated by persistent binding of substrates like this compound, are believed to contribute to long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWBNPNUBDD-TYKVATLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H122N20O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148504 | |
Record name | Syntide-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1507.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108334-68-5 | |
Record name | Syntide-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Syntide-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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